

Application Notes: Janus Green B for Vital Mitochondrial Staining

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Compound of Interest

Compound Name: Janus green

Cat. No.: B1672792

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Introduction

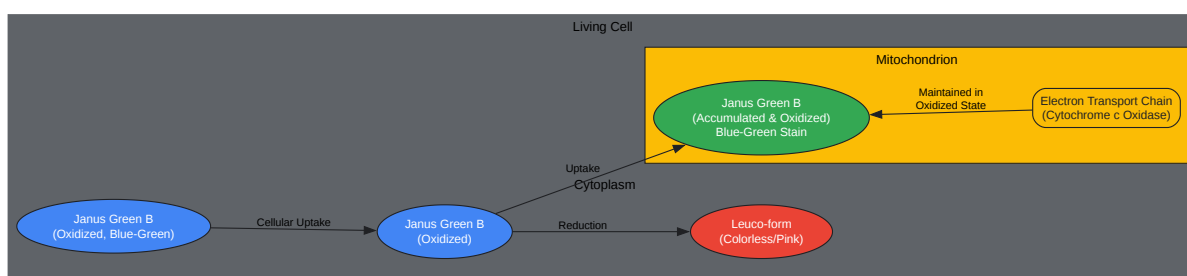
Janus green B (JGB) is a vital stain used for the microscopic visualization of mitochondria in living cells.[1][2] Its efficacy as a mitochondrial stain is intrinsically linked to the metabolic activity of the cell, specifically the electron transport chain.[1][3] This makes JGB a valuable tool for assessing mitochondrial function and integrity in various research and drug development applications, including cell viability studies.[1] This document provides a comprehensive guide to the principles and practical application of **Janus green B** for mitochondrial staining.

Principle of Staining

Janus green B is a cationic dye that readily permeates the plasma membrane of living cells. Its specificity for mitochondria is due to the action of cytochrome c oxidase (Complex IV), an enzyme in the mitochondrial electron transport chain. Within the mitochondria, cytochrome c oxidase maintains JGB in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless or pink leuco form. This differential redox state results in the selective staining of metabolically active mitochondria, which appear as blue-green, rod-shaped, or granular structures against a clear cytoplasmic background. This oxygen-dependent staining reaction is a hallmark of functional mitochondria.

Signaling Pathway and Mechanism of Action

The selective staining of mitochondria by **Janus green B** is a direct consequence of the electrochemical gradient and the enzymatic activity within the organelle. The following diagram illustrates the mechanism.



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Caption: Mechanism of selective mitochondrial staining by **Janus green B**.

Experimental Protocols

Materials

- **Janus green B** powder
- Distilled water or ethanol
- Phosphate-Buffered Saline (PBS) or other suitable physiological saline
- Cultured cells (adherent or in suspension)
- Microscope slides and coverslips

- Light microscope
- Optional: 37% Formaldehyde solution for post-staining fixation

Reagent Preparation

Stock Solution (1% w/v):

- Dissolve 10 mg of **Janus green B** powder in 1 mL of distilled water or ethanol.
- Store in a dark container at 4°C.

Working Solution (0.02% w/v):

- Dilute the 1% stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.
- This solution should be prepared fresh before each use.

Staining Protocol for Adherent Cells

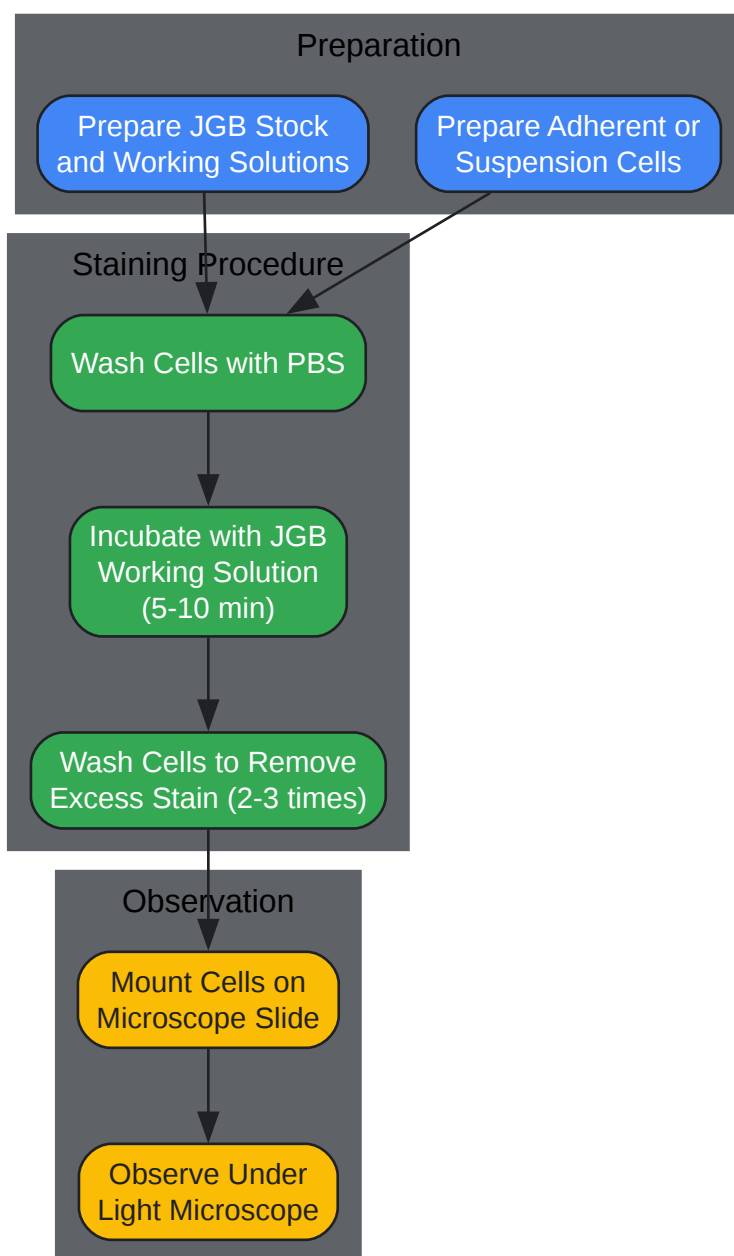
- Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- Remove the culture medium and gently wash the cells twice with pre-warmed PBS.
- Add the freshly prepared **Janus green B** working solution to the cells, ensuring the entire surface is covered.
- Incubate for 5-10 minutes at room temperature or 37°C, protected from light.
- Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.
- Observe the cells immediately under a light microscope. Mitochondria will appear as small, blue-green, rod-shaped or granular structures.

Staining Protocol for Suspension Cells

- Harvest cells by centrifugation (e.g., 500 x g for 3 minutes).
- Discard the supernatant and wash the cell pellet twice with pre-warmed PBS, centrifuging between washes.
- Resuspend the cell pellet in the **Janus green B** working solution.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Pellet the cells by centrifugation to remove the staining solution.
- Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.
- After the final wash, resuspend the cells in a small volume of PBS.
- Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe immediately under a light microscope.

Experimental Workflow

The following diagram outlines the general workflow for **Janus green B** mitochondrial staining.



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Caption: Experimental workflow for **Janus green B** mitochondrial staining.

Data Presentation

The following table summarizes key quantitative parameters for **Janus green B** mitochondrial staining.

Parameter	Recommended Value	Notes
Stock Solution Concentration	1% (w/v)	Dissolve in distilled water or ethanol. Store at 4°C in the dark.
Working Solution Concentration	0.02% (w/v)	Dilute stock solution 1:50 in PBS or serum-free media. Prepare fresh.
Incubation Time	5 - 10 minutes	Longer incubation may increase toxicity.
Incubation Temperature	Room Temperature or 37°C	37°C may enhance uptake but could also increase toxicity.
Observation Method	Brightfield Microscopy	JGB is a chromogenic dye.
Expected Observation	Blue-green mitochondria	The oxidized form of the dye is blue-green.

Safety Precautions

Janus green B is a chemical dye and should be handled with appropriate care.

- Wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
- Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Avoid contact with skin and eyes.
- Store the dye in a cool, dry, and dark place.
- Dispose of waste according to institutional and local regulations.

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References

- 1. benchchem.com [benchchem.com]
- 2. Janus Green B - Wikipedia [en.wikipedia.org]
- 3. egyankosh.ac.in [egyankosh.ac.in]
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